2-chloro-N-isopropyl-N-methylacetamide
Overview
Description
2-chloro-N-isopropyl-N-methylacetamide is an organic compound with the molecular formula C6H12ClNO. It is a tertiary amide, characterized by the presence of a chlorine atom, an isopropyl group, and a methyl group attached to the nitrogen atom. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-chloro-N-isopropyl-N-methylacetamide can be synthesized through the reaction of 2-chloroacetyl chloride with N-isopropyl-N-methylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-isopropyl-N-methylacetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: In the presence of water and an acid or base, the amide bond can be hydrolyzed to produce the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form secondary amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in anhydrous solvents.
Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Various substituted amides depending on the nucleophile used.
Hydrolysis: 2-chloroacetic acid and N-isopropyl-N-methylamine.
Oxidation and Reduction: N-oxides or secondary amines.
Scientific Research Applications
2-chloro-N-isopropyl-N-methylacetamide is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-isopropyl-N-methylacetamide involves its interaction with nucleophilic sites in biological molecules. The chlorine atom can be displaced by nucleophiles present in enzymes or proteins, leading to the formation of covalent bonds and subsequent modification of the biological activity of these molecules. This interaction can inhibit enzyme activity or alter protein function, making it useful in various biochemical applications.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-isopropylacetamide
- 2-chloro-N-methylacetamide
- N-isopropyl-N-methylacetamide
Comparison
2-chloro-N-isopropyl-N-methylacetamide is unique due to the presence of both an isopropyl and a methyl group attached to the nitrogen atom, along with a chlorine atom on the acetamide moiety. This combination of substituents imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 2-chloro-N-isopropylacetamide lacks the methyl group, which can significantly alter its reactivity and interaction with biological molecules.
Properties
IUPAC Name |
2-chloro-N-methyl-N-propan-2-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-5(2)8(3)6(9)4-7/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNJHVCQNNAHIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429270 | |
Record name | 2-chloro-N-isopropyl-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39086-71-0 | |
Record name | 2-chloro-N-isopropyl-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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